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Compound of Interest

Compound Name: GSK-843

Cat. No.: B560488

An In-depth Technical Guide to the RIPK3 Inhibitor GSK-843

This technical guide provides a comprehensive overview of the structure, properties, and
mechanism of action of GSK-843, a potent and selective inhibitor of Receptor-Interacting
Protein Kinase 3 (RIPK3). This document is intended for researchers, scientists, and
professionals in the field of drug development who are interested in the modulation of
necroptosis and apoptosis.

Core Structure and Chemical Properties

GSK-843 is a small molecule inhibitor belonging to a class of compounds identified for their
high affinity and selectivity for the RIPK3 kinase domain.[1] Its chemical and physical properties
are summarized below.

Chemical Identifiers
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Identifier Value

3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-

IUPAC Name . - .
pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine

CAS Number 1601496-05-2[2]

Molecular Formula C19H15NsS2[2][3]

Molecular Weight 377.49 g/mol [2] (377.1 Da[3])
Cclcc(-c2cnc(N)c3c(-

SMILES
c4ccchsencbed)esc23)n(C)nlf4]

InChl Key BPKSNNJTKPIZKR-UHFFFAOYSA-N[2][4]

hvsicochemical and Pl logical :

Property Value Source
Appearance White to beige powder [2]
Solubility Soluble in DMSO (2 mg/mL) [2]
RIPKS3 Binding ICso 8.6 nM [11[4115]
RIPKS3 Kinase Inhibition ICso 6.5 nM [11[415]
Wildman-Crippen Log P 2.8 [3]
Storage Temperature 2-8°C [2]

Mechanism of Action

GSK-843 is a potent, ATP-competitive inhibitor of RIPK3 kinase activity.[2] Its primary
mechanism involves blocking the signaling cascade of necroptosis, a form of programmed cell
death. However, its effects are concentration-dependent, exhibiting a dual role in regulating cell
fate.

Inhibition of Necroptosis
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In the necroptosis pathway, stimuli such as TNF-a (in the presence of caspase inhibitors) lead
to the activation of RIPK1 and its subsequent interaction with RIPK3. This forms a functional
amyloid-like complex known as the necrosome.[6] Activated RIPK3 then phosphorylates its
substrate, the Mixed Lineage Kinase Domain-like protein (MLKL), leading to MLKL
oligomerization, translocation to the plasma membrane, and eventual cell lysis.[6]

GSK-843 directly binds to the ATP-binding pocket of the RIPK3 kinase domain, preventing its
autophosphorylation and subsequent activation.[7] This action effectively halts the necroptotic
cascade and protects cells from this form of death.[1] GSK-843 has been shown to inhibit
necroptosis induced by various stimuli, including TNF, TLR3 ligands, and viral DAI.[1]

Induction of Apoptosis

Paradoxically, at higher concentrations (typically >3 uM), GSK-843 can induce apoptosis.[5][7]
This occurs because the binding of GSK-843 to RIPK3, while inhibiting its kinase activity,
promotes a conformational change in the protein.[7][8] This altered conformation facilitates the
recruitment of RIPK1, FADD (Fas-Associated Death Domain), and Caspase-8, leading to the
assembly of a pro-apoptotic complex sometimes referred to as a "ripoptosome”.[1][9] The
activation of Caspase-8 within this complex initiates the apoptotic cascade.[1][9] This on-target
toxicity has been a limiting factor for the in vivo application of GSK-843 and related
compounds.[7]

Signaling Pathway Visualization

The dual mechanism of GSK-843 is illustrated in the following diagram.
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Caption: Dual mechanism of GSK-843 in cell death pathways.

Key Experimental Protocols
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The following sections detail the methodologies for key experiments used to characterize GSK-
843.

Biochemical Assays

This assay measures the binding affinity of GSK-843 to the recombinant human RIPK3 kinase

domain.

e Principle: A fluorescently labeled tracer that binds to the RIPK3 kinase domain is displaced
by the inhibitor, leading to a decrease in fluorescence polarization.

e Protocol:

o Recombinant human RIPK3 kinase domain (e.g., amino acids 1-328) is incubated with a
fluorescent tracer.

o Serial dilutions of GSK-843 are added to the mixture.
o The reaction is incubated to reach equilibrium.
o Fluorescence polarization is measured using a suitable plate reader.

o The ICso value is calculated by fitting the data to a dose-response curve, representing the
concentration of GSK-843 required to displace 50% of the tracer.[1]

This assay quantifies the enzymatic activity of RIPK3 and its inhibition by GSK-843.

 Principle: The assay measures the amount of ADP produced in a kinase reaction. The
amount of ADP is proportional to the kinase activity.

e Protocol:

o Recombinant human RIPK3 is incubated with its substrate (e.g., a generic kinase
substrate like myelin basic protein) and ATP in a reaction buffer.

o Serial dilutions of GSK-843 are added to the reaction wells.
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The reaction is incubated for a defined period (e.g., 1 hour) at a controlled temperature
(e.g., 30°C).

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining
ATP.

Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a
luciferase/luciferin reaction to produce light.

Luminescence is measured, and the ICso is calculated from the dose-response inhibition
curve.[1]

Cell-Based Assays

This assay assesses the ability of GSK-843 to protect cells from a specific necroptotic stimulus.

 Principle: Cell viability is measured in human HT-29 cells treated with a combination of TNF-

a, a Smac mimetic (to inhibit clAPs), and a pan-caspase inhibitor (zVAD-fmk, to block

apoptosis), which specifically induces necroptosis.

e Protocol:

[e]

Human HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are pre-treated with increasing concentrations of GSK-843 for a specified duration
(e.g., 1-2 hours).

Necroptosis is induced by adding a cocktail of TNF-a (e.g., 10 ng/mL), a Smac mimetic
(e.g., 100 nM), and zVAD-fmk (e.g., 20 uM).[1]

Cells are incubated for 18-24 hours.

Cell viability is assessed by measuring ATP levels using a commercial kit (e.g., CellTiter-
Glo®).[1]

The ECso value is determined from the dose-response curve.

This experiment demonstrates the GSK-843-induced formation of the pro-apoptotic complex.
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 Principle: Immunoprecipitation is used to isolate RIPK3 and its associated proteins from cell
lysates, which are then identified by Western blotting.

e Protocol:

o Cells (e.g., MEFs or HT-29) are treated with a high concentration of GSK-843 (e.g., 10
MM) in the presence or absence of zZVAD-fmk.

o Cells are harvested and lysed in a non-denaturing buffer containing protease and
phosphatase inhibitors.

o The lysate is incubated with an antibody against RIPK3 (or another complex component)
conjugated to magnetic or agarose beads.

o The beads are washed to remove non-specifically bound proteins.

o The immunoprecipitated protein complexes are eluted from the beads and separated by
SDS-PAGE.

o Western blotting is performed using antibodies against the expected complex components:
RIPK3, RIPK1, FADD, and Caspase-8. An increase in the association of these proteins is
observed in GSK-843-treated cells.[1]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a compound's effect on
induced necroptosis.
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Caption: Workflow for a cell-based necroptosis inhibition assay.

Selectivity Profile

GSK-843 demonstrates high selectivity for RIPK3. When screened against a panel of over 300
human protein kinases, it showed minimal cross-reactivity at a concentration of 1 uM.[1] This
specificity confirms that its cellular effects are primarily mediated through the on-target
inhibition of RIPK3.

Summary
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GSK-843 is a well-characterized, potent, and selective inhibitor of RIPK3 kinase. While it is an
invaluable tool for studying the mechanisms of necroptosis in a laboratory setting, its
therapeutic potential is hindered by the concentration-dependent induction of apoptosis. This
dual activity underscores the complex role of RIPK3 in mediating distinct cell death pathways
and highlights the challenges in developing safe and effective kinase inhibitors for inflammatory
diseases. The detailed structural information and experimental protocols provided in this guide
serve as a critical resource for researchers investigating regulated cell death and designing
next-generation inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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